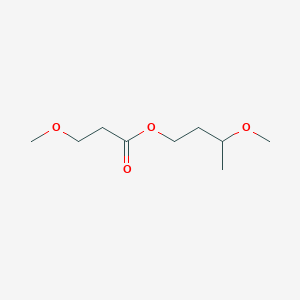

3-Methoxybutyl 3-methoxypropanoate

Description

Structure

3D Structure

Properties

CAS No. |

7249-04-9 |

|---|---|

Molecular Formula |

C9H18O4 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3-methoxybutyl 3-methoxypropanoate |

InChI |

InChI=1S/C9H18O4/c1-8(12-3)4-7-13-9(10)5-6-11-2/h8H,4-7H2,1-3H3 |

InChI Key |

MVGQTFDWKAKTDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC(=O)CCOC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxybutyl 3 Methoxypropanoate and Its Analogues

Esterification Pathways and Optimization

The synthesis of 3-Methoxybutyl 3-methoxypropanoate, an ester, is primarily achieved through esterification reactions. These pathways involve the reaction of an alcohol with a carboxylic acid or its derivative. The optimization of these processes is crucial for achieving high yields and purity.

Direct Esterification Approaches

Direct esterification, also known as Fischer-Speier esterification, is a primary method for synthesizing esters like this compound. This approach involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For the synthesis of the target compound, this would involve reacting 3-methoxypropanoic acid with 3-methoxybutanol.

The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess or as the solvent. masterorganicchemistry.com The removal of water, a byproduct, also drives the equilibrium towards the product side. Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com

An analogous process is the production of 3-methoxybutyl acetate (B1210297), where 3-methoxybutanol is reacted with acetic acid. google.comgoogle.com

Transesterification Processes

Transesterification is another significant pathway for the synthesis of esters. This process involves the reaction of an ester with an alcohol to produce a different ester. For the synthesis of this compound, a potential route could involve the transesterification of a simpler ester of 3-methoxypropanoic acid, such as methyl 3-methoxypropanoate, with 3-methoxybutanol.

This method is particularly useful when the direct esterification is challenging or when the starting ester is readily available. The reaction is typically catalyzed by an acid or a base. A patent for the preparation of methyl 3-methoxyacrylate describes a transesterification reaction using potassium hydrogen sulfate or sodium pyrosulfate as a catalyst. google.com

Enzymatic and Biocatalytic Synthesis Routes

Enzymatic and biocatalytic methods are gaining prominence in chemical synthesis due to their high selectivity and mild reaction conditions. Lipases and esterases are enzymes that can catalyze the formation and hydrolysis of ester bonds. nih.gov These biocatalysts can be employed for the enantioselective synthesis of esters, which is crucial in the production of chiral compounds. nih.govresearchgate.net

The use of biocatalysis offers a more sustainable and environmentally friendly alternative to traditional chemical methods. For instance, lipases can be used for the enantioselective hydrolysis of a racemic ester to yield an enantiomerically pure alcohol and an acid, or for the direct esterification of a prochiral alcohol to produce a chiral ester. researchgate.net While specific studies on the enzymatic synthesis of this compound are not prevalent, the principles of biocatalysis are broadly applicable to this class of compounds. nih.gov

Catalytic Systems in this compound Production

The choice of catalyst is a critical factor in the synthesis of esters, influencing reaction rates, yields, and selectivity. Both heterogeneous and homogeneous catalysts are employed in ester production.

Heterogeneous Catalysis Investigations

Heterogeneous catalysts are in a different phase from the reactants and are favored for their ease of separation from the reaction mixture and potential for recycling. In the context of ester synthesis, solid acid catalysts are of particular interest.

Recent research has demonstrated the effectiveness of a Ru/NbOₓ catalyst for the alkoxycarbonylation of alkenes to produce esters. cardiff.ac.ukbohrium.com This method offers a sustainable route with high atom economy. While not a direct synthesis of this compound, it highlights the potential of heterogeneous catalysts in ester production. For the production of 3-methoxybutanol, a precursor to the target ester, catalysts such as copper oxide and Cu/Cr mixed oxides are used in the hydrogenation of 3-methoxybutyraldehyde. google.comgoogle.com

Homogeneous Catalysis Studies

Homogeneous catalysts are in the same phase as the reactants, which often leads to higher activity and selectivity. In esterification reactions, common homogeneous catalysts include mineral acids like sulfuric acid. masterorganicchemistry.com

A patented method for preparing methyl 3-methoxypropionate, an analogue of the target compound, utilizes sodium methoxide or potassium methoxide as a homogeneous catalyst. google.com The reaction involves the addition of methanol (B129727) to methyl acrylate (B77674). Another study reports the use of copper(II) triflate as an effective homogeneous catalyst for the reaction of (trimethylsilyloxy)acrylic esters and acetals to form gamma-alkoxy-alpha-keto esters. researchgate.net

Green Catalysis Principles in Synthesis Design

The cornerstone of green chemistry lies in the development and application of catalysts that are efficient, selective, and environmentally benign. mun.ca In the context of synthesizing this compound, which is formed from the esterification of 3-methoxybutanol and 3-methoxypropanoic acid, the focus is on replacing traditional homogeneous acid catalysts like sulfuric acid with greener alternatives.

Ionic Liquids (ILs): Ionic liquids, particularly Brønsted acidic ionic liquids, can function as both the catalyst and the solvent, streamlining the reaction process. ajast.netresearchinschools.org Their negligible vapor pressure makes them a safer alternative to volatile organic compounds. acs.org For the synthesis of esters, ionic liquids can facilitate high conversion rates and the easy separation of the product, as the ester often forms a separate phase from the IL. ajast.netresearchinschools.org The use of ILs can also obviate the need for azeotropic removal of water, a common practice in traditional esterification to drive the equilibrium towards the product. ajast.net

Enzymatic Catalysis: Biocatalysis, using enzymes like lipases, represents a highly specific and green catalytic approach. These reactions can be performed under mild conditions, reducing energy consumption and the formation of byproducts. While the application of enzymatic catalysis for this specific ester is not widely documented, the principles of biocatalyzed esterification are well-established and offer a potential route for a more sustainable synthesis.

A comparative overview of different catalytic systems for esterification is presented in Table 1.

| Catalyst Type | Example | Key Advantages | Potential Challenges |

| Homogeneous Acid | Sulfuric Acid | High activity, low cost | Corrosive, difficult to separate, generates acidic waste |

| Solid Acid | Dowex H+ Resin | Reusable, non-corrosive, easy separation | Lower activity compared to homogeneous catalysts, potential for pore blockage |

| Ionic Liquid | Brønsted Acidic ILs | Dual catalyst-solvent role, low vapor pressure, recyclable | High cost, potential toxicity and biodegradability concerns |

| Enzyme | Lipase | High selectivity, mild reaction conditions, biodegradable | Higher cost, sensitivity to temperature and pH, lower reaction rates |

Table 1: Comparison of Catalytic Systems for Esterification. This table provides a summary of the advantages and disadvantages of different types of catalysts that can be employed in the synthesis of esters like this compound.

Advanced Synthetic Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. acs.orgresearchgate.net By directly heating the reactants and solvent, microwave irradiation can lead to significantly reduced reaction times, increased yields, and often, cleaner reactions with fewer byproducts compared to conventional heating methods. sciepub.comnih.gov

In the context of producing this compound, a microwave-assisted Fischer esterification could be employed. A hypothetical study comparing conventional heating with microwave irradiation for this synthesis is outlined in Table 2. The data illustrates the potential for MAOS to drastically improve reaction efficiency.

| Method | Reaction Time (min) | Yield (%) | Energy Consumption |

| Conventional Heating | 120 | 75 | High |

| Microwave-Assisted | 10 | 92 | Low |

Table 2: Hypothetical Comparison of Conventional vs. Microwave-Assisted Synthesis of this compound. This table demonstrates the potential advantages of using microwave technology for the esterification process, highlighting the significant reduction in reaction time and improvement in yield.

The rapid and efficient heating provided by microwaves can be particularly beneficial when using solid catalysts, as it can help to overcome mass transfer limitations. researchgate.net

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for chemical production, including enhanced safety, better process control, and easier scalability. chimienouvelle.benih.gov For the synthesis of this compound, a continuous flow process could be designed where 3-methoxybutanol and 3-methoxypropanoic acid are pumped through a heated reactor containing a packed bed of a solid acid catalyst. riken.jp

The key benefits of a continuous flow setup for this esterification would include:

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to faster reaction rates and higher selectivity.

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with handling potentially exothermic reactions or hazardous materials.

Seamless Integration and Automation: Flow reactors can be easily integrated into multi-step synthetic sequences, allowing for the continuous production of the final product from the initial starting materials without the need for isolating intermediates. mdpi.com

A conceptual flow process could involve the initial synthesis of the precursors in-line, followed by the esterification step, and then an integrated purification module, all within a closed, automated system.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. mdpi.com Traditional solvents like toluene or hexane are often used in esterification for azeotropic water removal, but their volatility and toxicity are significant concerns. Green chemistry encourages the use of safer, more sustainable alternatives or even solvent-free conditions. nih.govnih.gov

Greener Solvents: For the synthesis of this compound, several greener solvent options could be explored. Dimethyl carbonate (DMC) and cyclopentyl methyl ether (CPME) are examples of solvents with more favorable environmental, health, and safety profiles compared to many traditional dipolar aprotic and ethereal solvents. nih.govacs.org These solvents could potentially replace conventional options without compromising reaction efficiency.

Deep Eutectic Solvents (DESs): Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are another class of green solvents gaining attention. acs.orgrsc.org They share many of the desirable properties of ionic liquids, such as low volatility and high thermal stability, but are often cheaper and easier to prepare from readily available, biodegradable components. tandfonline.com Certain DESs can also act as catalysts, further simplifying the reaction system. tandfonline.com

Solvent-Free Synthesis: In some cases, it may be possible to conduct the esterification under solvent-free conditions, particularly if one of the reactants is a liquid and can serve as the reaction medium. This approach, where applicable, represents the ideal green solution as it completely eliminates solvent-related waste and purification steps. nih.gov

The selection of an appropriate solvent system depends on various factors, including the solubility of the reactants and catalyst, the reaction temperature, and the method of product separation. A summary of potential solvent alternatives is provided in Table 3.

| Solvent Type | Example | Key Green Attributes |

| Conventional | Toluene | Effective for azeotropic water removal |

| Greener Alternative | Dimethyl Carbonate (DMC) | Biodegradable, low toxicity |

| Greener Alternative | Cyclopentyl Methyl Ether (CPME) | High boiling point, stable to acids and bases |

| Ionic Liquid | [BMIM][HSO4] | Low vapor pressure, can act as catalyst |

| Deep Eutectic Solvent | Choline Chloride:Urea | Biodegradable, low cost, easy to prepare |

| Solvent-Free | N/A | No solvent waste, high atom economy |

Table 3: Potential Solvent Systems for the Synthesis of this compound. This table outlines various solvent options, from conventional to greener alternatives, that could be considered for the esterification reaction.

Chemical Reactivity and Mechanistic Studies of 3 Methoxybutyl 3 Methoxypropanoate

Hydrolysis and Saponification Kinetics

Data on the hydrolysis and saponification kinetics of 3-methoxybutyl 3-methoxypropanoate is not available in the reviewed scientific literature. It is anticipated that the ester linkage would be susceptible to both acid- and base-catalyzed hydrolysis.

Expected Hydrolysis Reaction: this compound + H₂O ⇌ 3-Methoxypropanoic acid + 3-Methoxybutan-1-ol

Expected Saponification Reaction: this compound + NaOH → Sodium 3-methoxypropanoate + 3-Methoxybutan-1-ol

Detailed kinetic studies would be necessary to determine the rate constants, activation energies, and the influence of temperature and pH on these reactions.

Transesterification Reactions with Other Alcohols and Carboxylic Acids

Specific research detailing the transesterification of this compound is not currently available. This reaction, typically catalyzed by an acid or a base, would involve the exchange of the alcohol or carboxylic acid moiety.

Potential Transesterification with an Alcohol (R'OH): this compound + R'OH ⇌ R' 3-methoxypropanoate + 3-Methoxybutan-1-ol

Potential Transesterification with a Carboxylic Acid (R'COOH): this compound + R'COOH ⇌ 3-Methoxybutyl R'-oate + 3-Methoxypropanoic acid

Elucidation of catalyst efficiency, reaction equilibrium, and product yields awaits dedicated experimental investigation.

Reactions Involving the Ether Moiety and its Stability

The stability of the two ether linkages in this compound under various chemical conditions has not been specifically reported. Ether groups are generally stable but can be cleaved under harsh acidic conditions, often requiring strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr).

Potential Ether Cleavage Reaction (using HBr as an example): Cleavage could potentially occur at either the methoxypropyl or the methoxybutyl group, leading to a mixture of halogenated and hydroxylated products.

Further studies are needed to characterize the stability of the ether moieties and their reactivity towards cleavage agents.

Radical Reactions and Polymerization Initiation

There is no available literature to suggest that this compound is used as an initiator for radical reactions or polymerization.

Mechanism of Radical Generation and Propagation Pathways

The mechanisms for radical generation from this compound and any subsequent propagation pathways are not documented.

Role in Controlled Radical Polymerization (CRP) Systems

The role of this compound in controlled radical polymerization (CRP) systems has not been investigated.

Derivatization Chemistry and Functional Group Interconversions

Specific studies on the derivatization of this compound or the interconversion of its functional groups are not found in the current body of scientific literature. Potential derivatization could involve reactions of the ester or ether groups, but no specific examples have been documented.

Synthesis of Functionalized Analogues

The synthesis of functionalized analogues of this compound can be strategically approached by modifying its two constituent parts: the 3-methoxybutanol precursor and the 3-methoxypropanoic acid precursor. These precursors are then combined through esterification to yield the final target molecule. The following subsections detail potential synthetic modifications for each part.

Modifications of the 3-Methoxybutyl Chain

The 3-methoxybutyl portion of the molecule offers several sites for functionalization, including the terminal hydroxyl group (before esterification), the ether linkage, and the alkyl chain.

A primary method for introducing diversity is through the synthesis of various substituted 3-methoxybutanol analogues. One documented approach for the synthesis of the parent 3-methoxybutanol involves the reaction of crotonaldehyde with methanol (B129727) in an alkaline solution. This is followed by neutralization and subsequent hydrogenation in the presence of a copper oxide or copper-chromium oxide catalyst. This process can be adapted to use different alcohols in the initial step to create a variety of alkoxybutanols.

Further modifications can be achieved through reactions targeting the ether group or the alkyl backbone.

Ether Cleavage and Subsequent Functionalization: The methyl ether group can be cleaved under strongly acidic conditions, such as with hydrobromic or hydroiodic acid, to yield a diol. This diol can then be selectively re-functionalized. For instance, selective protection of one hydroxyl group followed by alkylation or arylation of the other can introduce a wide range of new functionalities.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of otherwise unreactive C-H bonds. Transition-metal catalyzed C-H activation can be employed to introduce new substituents at various positions along the butyl chain. For example, a palladium catalyst could facilitate the introduction of aryl or vinyl groups.

| Modification Strategy | Reagents and Conditions | Resulting Analogue Type |

| Variation of the alcohol in the initial synthesis | Different alcohols (e.g., ethanol, propanol) with crotonaldehyde | 3-Alkoxybutanol precursors |

| Ether Demethylation | HBr or HI, followed by selective protection and alkylation | 3-Hydroxy-4-alkoxybutane derivatives |

| C-H Arylation | Pd catalyst, aryl halide | Phenyl-substituted 3-methoxybutanol derivatives |

Modifications of the 3-Methoxypropanoate Moiety

The 3-methoxypropanoate portion of the ester can also be modified in several ways, primarily by altering the 3-methoxypropanoic acid precursor.

Alpha-Functionalization: The carbon atom alpha to the carbonyl group of the ester is amenable to functionalization. Using a strong base like lithium diisopropylamide (LDA), a proton can be removed to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce substituents at the alpha-position.

Beta-Functionalization: Modification at the beta-position is more challenging but can be achieved through multi-step sequences. For example, elimination of the methoxy (B1213986) group to form an α,β-unsaturated ester, such as methyl acrylate (B77674), followed by a Michael addition with a suitable nucleophile can introduce a variety of functional groups at the beta-position. Subsequent reduction of the double bond would yield the desired functionalized propanoate.

Variation of the Ester Group: While the focus is on the 3-methoxybutyl ester, it is synthetically straightforward to prepare other esters of 3-methoxypropanoic acid. This can be achieved by reacting 3-methoxypropanoic acid or its acid chloride with a variety of alcohols. This allows for the exploration of how different ester groups influence the properties of the molecule.

| Modification Strategy | Key Intermediates/Reagents | Resulting Analogue Type |

| Alpha-Alkylation | Lithium diisopropylamide (LDA), alkyl halide | 2-Alkyl-3-methoxypropanoate derivatives |

| Beta-Functionalization | Elimination to α,β-unsaturated ester, Michael addition | 3-Substituted-3-methoxypropanoate derivatives |

| Ester Variation | 3-Methoxypropanoic acid, various alcohols | Different alkyl or aryl esters of 3-methoxypropanoic acid |

The synthesis of these functionalized analogues provides a platform for detailed structure-activity relationship studies, enabling a deeper understanding of the chemical and physical properties of this class of compounds.

Role As a Solvent in Advanced Chemical Processes and Materials Science

Investigation of Solvent-Mediated Reaction Kinetics and Selectivity

No specific studies were identified that investigate the influence of 3-Methoxybutyl 3-methoxypropanoate on reaction kinetics or selectivity. To discuss this topic, research would be needed to determine how its polarity, viscosity, and molecular structure might affect the transition states of various chemical reactions, thereby influencing reaction rates and the preferential formation of certain products.

Applications in Polymer and Resin Chemistry

Solvent for Polymer Synthesis and Processing

Information regarding the use of This compound as a solvent for polymer synthesis, such as in polymerization reactions, or for processing techniques like casting or extrusion, is not available in the public domain. Such applications would depend on its ability to dissolve specific monomers and polymers, its boiling point for ease of removal, and its inertness under polymerization conditions.

Interactions with Polymeric Matrices and Film Formation

There is no available research on the interactions between This compound and polymeric matrices. Understanding these interactions would be crucial for its use in applications like film formation, as the solvent's evaporation rate and its effect on polymer chain entanglement would directly impact the final properties of the film, such as its morphology, transparency, and mechanical strength.

Solvent Properties in Surface Chemistry and Coating Formulations (from a chemical interaction perspective)

While related compounds like 3-Methoxybutyl Acetate (B1210297) are used in coating formulations, no specific data exists for This compound . An analysis in this area would require information on its surface tension, viscosity, and ability to dissolve various resins and additives used in coatings. These properties would influence how the coating wets a surface, its leveling characteristics, and the final appearance of the dried film.

Green Solvent Considerations and Sustainable Process Design

An assessment of This compound as a green solvent is not possible without experimental data on its biodegradability, toxicity to aquatic life, and potential for recycling. Green solvent design principles focus on minimizing environmental impact and ensuring human safety, which would require a full life cycle assessment of the compound.

Advanced Analytical Methodologies for 3 Methoxybutyl 3 Methoxypropanoate

Chromatographic Techniques for High-Purity Analysis and Trace Detection

Chromatographic methods are essential for separating 3-methoxybutyl 3-methoxypropanoate from complex mixtures, quantifying its purity, and detecting it at trace levels. Given its expected volatility, gas chromatography is the most pertinent technique.

Gas Chromatography (GC) with Specialized Detectors

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like esters. sigmaaldrich.com The compound is vaporized and separated on a column, and its elution is monitored by a detector. sigmaaldrich.com

For high-purity analysis, a Flame Ionization Detector (FID) is commonly employed. FID is robust and provides a response proportional to the mass of carbon, making it ideal for quantification when the identity of the compound is known. The analysis of fatty acid alkyl esters, such as those in biodiesel, is frequently performed using GC-FID due to its excellent selectivity and reliability. scielo.br

For trace detection and identification in complex matrices, coupling GC with a Mass Spectrometer (MS) is the method of choice. GC-MS combines the separation power of GC with the identification capabilities of MS. nih.gov This is particularly useful in the analysis of flavor and fragrance compounds, where esters are common components. mdpi.com Static headspace sampling (HS-GC-MS) is an effective technique for extracting and identifying volatile compounds from various sample matrices. mdpi.com

The choice of the GC column's stationary phase is critical. A nonpolar or mid-polarity column, such as one based on polydimethylsiloxane (B3030410) (often with a percentage of phenyl substitution), would be suitable for this ester. libretexts.org The elution order generally follows the boiling points of the solutes. libretexts.org

Liquid Chromatography (LC) Applications for Complex Mixtures

While GC is the preferred method for a volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) can be an alternative, especially for less volatile or thermally sensitive mixtures. However, a significant challenge for analyzing simple esters like this by HPLC is detection. The compound lacks a strong UV chromophore, making standard UV detection inefficient.

Alternative detection methods could include:

Refractive Index (RI) Detection: RI detectors are universal but have lower sensitivity and are incompatible with gradient elution.

Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): These are more sensitive "universal" detectors that measure the light scattered by analyte particles after solvent evaporation. They are compatible with gradient elution. The ability to detect volatile analytes depends on forming a low-volatility salt with a mobile phase modifier. nih.gov

Derivatization: The compound could be chemically modified to introduce a chromophore or fluorophore, but this adds complexity to the analysis.

In some applications, such as the analysis of fatty acid methyl esters, HPLC with UV detection has been used as a complementary technique to GC. researchgate.net

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules in solution. bbhegdecollege.comslideshare.net Both ¹H and ¹³C NMR would provide definitive information for this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. Key expected chemical shifts (in ppm, relative to TMS) are:

Protons adjacent to the ester oxygen (-COOCH₂-): These are deshielded and would appear around 4.1 ppm. orgchemboulder.com

Protons adjacent to the ether oxygen (-CH(OCH₃)- and -CH₂OCH₃): These signals are expected in the 3.4-4.5 ppm range. libretexts.orgpressbooks.pub The methoxy (B1213986) group protons (-OCH₃) themselves would appear as singlets around 3.3 ppm.

Protons alpha to the carbonyl group (-CH₂C=O): These are shifted downfield to approximately 2.2-2.5 ppm. orgchemboulder.com

Other alkyl protons: These would appear further upfield, typically between 1.0 and 2.0 ppm.

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. Expected chemical shifts are:

Carbonyl carbon (C=O): This would be the most downfield signal, appearing around 170-175 ppm.

Carbons bonded to oxygen (-C-O-): These carbons (in the ester and ether functionalities) would resonate in the 50-80 ppm range. pressbooks.pub

Carbons alpha to the carbonyl (-CH₂C=O): These appear around 30-40 ppm.

Alkyl carbons: These would be found in the upfield region of the spectrum (10-30 ppm).

Predicted ¹H and ¹³C NMR Data for this compound

Mass Spectrometry (MS) for Fragmentation Analysis and Isomer Differentiation

Mass spectrometry (MS), particularly when coupled with GC, provides the molecular weight and crucial structural information through fragmentation analysis. The fragmentation pattern of an ester is highly dependent on its structure. whitman.edu

For this compound, key fragmentation pathways under electron ionization (EI) would include:

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl group. This would lead to the formation of a characteristic acylium ion. For a propanoate, cleavage of the C-O bond would yield a [CH₃OCH₂CH₂CO]⁺ ion.

McLafferty Rearrangement: A common fragmentation for esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage. This would result in a neutral alkene fragment and a charged enol fragment. whitman.edu

Cleavage within the alcohol and acid chains: The ether linkages provide additional sites for fragmentation. Cleavage alpha to the ether oxygen is a common pathway.

Analysis of related compounds shows that the fragmentation of methyl propanoate is dominated by the acylium ion [CH₃CH₂CO]⁺ at m/z 57. docbrown.info The fragmentation of esters with larger alcohol moieties often involves the loss of the alcohol portion as an alkene. whitman.edu The presence of the methoxy groups in this compound would lead to characteristic losses and fragment ions, aiding in isomer differentiation. researchgate.net

Predicted Key Mass Fragments for this compound

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "fingerprint" of a molecule based on its vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. For this compound, the most prominent and diagnostic absorption bands would be:

C=O Stretch: A very strong and sharp band characteristic of the ester carbonyl group, appearing in the range of 1735-1750 cm⁻¹. rockymountainlabs.com

C-O Stretch: Strong bands corresponding to the C-O single bonds of the ester and ether functionalities. These typically appear in the 1000-1300 cm⁻¹ region. libretexts.orgrockymountainlabs.com Ethers often show a strong C-O-C stretching vibration around 1100 cm⁻¹. libretexts.org

C-H Stretch: Bands just below 3000 cm⁻¹ corresponding to the stretching of sp³ C-H bonds.

Raman Spectroscopy: Raman spectroscopy is sensitive to non-polar bonds and symmetric vibrations. It would provide complementary information, particularly for the C-C skeletal vibrations and symmetric C-H bending modes, which might be weak in the IR spectrum. The C=O stretch is also Raman active. A combined analysis of both IR and Raman spectra provides a more complete vibrational profile of the molecule. capes.gov.br

Table of Mentioned Compounds

In-situ and Operando Spectroscopy for Reaction Monitoring and Process Control

The industrial synthesis of this compound, like many chemical processes, benefits immensely from real-time monitoring to ensure optimal reaction conditions, maximize yield, and maintain consistent product quality. In-situ and operando spectroscopic techniques are at the forefront of process analytical technology (PAT) for achieving these goals. These methods allow for the continuous analysis of the reaction mixture directly within the reactor under actual process conditions, providing a dynamic window into the chemical transformations as they occur. wikipedia.org

Operando spectroscopy, a term derived from the Latin for "working," involves the simultaneous measurement of catalytic activity and spectroscopic characterization of the catalyst and reacting species. wikipedia.org This methodology is crucial for developing a fundamental understanding of reaction mechanisms, identifying key intermediates, and observing catalyst behavior in real-time. By correlating the structural changes of the reactants, products, and catalyst with the reaction kinetics, chemists and engineers can optimize processes for greater efficiency and selectivity. rsc.org

For the synthesis of this compound, which is typically formed through an esterification reaction, several in-situ and operando techniques can be employed. These include Mid-Infrared (MIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers unique advantages for monitoring the critical parameters of the reaction.

Mid-Infrared (MIR) Spectroscopy

In-line MIR spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel, is a powerful tool for monitoring the concentration of reactants and products. nih.gov In the synthesis of this compound from 3-methoxybutanol and 3-methoxypropanoic acid (or its methyl ester via transesterification), MIR spectroscopy can track the disappearance of the O-H stretching band of the alcohol and the carboxylic acid, and the appearance of the characteristic C=O stretching band of the ester product.

Table 1: Hypothetical In-situ MIR Data for this compound Synthesis

| Reaction Time (minutes) | 3-Methoxybutanol Concentration (mol/L) | 3-Methoxypropanoic Acid Concentration (mol/L) | This compound Concentration (mol/L) |

| 0 | 2.50 | 2.50 | 0.00 |

| 15 | 1.75 | 1.75 | 0.75 |

| 30 | 1.25 | 1.25 | 1.25 |

| 60 | 0.75 | 0.75 | 1.75 |

| 120 | 0.30 | 0.30 | 2.20 |

| 180 | 0.15 | 0.15 | 2.35 |

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is highly complementary to MIR. It is particularly adept at measuring C=C bonds and is less sensitive to interference from water, which can be a byproduct in some esterification reactions. For the production of this compound, in-line Raman spectroscopy could be used to monitor the key functional group transformations. The data obtained can be processed using chemometric methods like Principal Component Analysis (PCA) to de-noise the spectra and extract the concentration profiles of the reacting species. researchgate.net

Table 2: Illustrative Raman Peak Shifts for Monitoring Reaction Components

| Compound | Key Functional Group | Raman Peak Shift (cm⁻¹) |

| 3-Methoxybutanol | C-O stretch | ~1050 |

| 3-Methoxypropanoic Acid | C=O stretch | ~1650 |

| This compound | C=O stretch (ester) | ~1740 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While traditionally an off-line analytical technique, the development of benchtop and flow NMR spectrometers has enabled its use for in-situ and operando studies of chemical reactions. oxinst.com For the synthesis of this compound, ¹H NMR spectroscopy can provide detailed structural information and quantitative measurements of all components in the reaction mixture. By monitoring the chemical shifts and signal integrals of specific protons, one can track the consumption of the alcohol and acid and the formation of the ester product in real-time.

For instance, the methylene (B1212753) protons adjacent to the oxygen in 3-methoxybutanol would have a distinct chemical shift from the corresponding protons in the final ester product. The change in the integration of these signals over time provides a direct measure of the reaction kinetics. oxinst.com

Table 3: Example ¹H NMR Data for Reaction Monitoring

| Reaction Time (hours) | Integral of 3-Methoxybutanol CH₂ Signal | Integral of this compound CH₂O Signal | Conversion (%) |

| 0 | 1.00 | 0.00 | 0 |

| 1 | 0.65 | 0.35 | 35 |

| 2 | 0.40 | 0.60 | 60 |

| 4 | 0.15 | 0.85 | 85 |

| 6 | 0.05 | 0.95 | 95 |

The integration of these advanced analytical methodologies into the production of this compound allows for a transition from conventional batch processing with fixed recipes and offline quality control to a more dynamic and controlled process. The real-time data generated by in-situ and operando spectroscopy enables immediate adjustments to process parameters such as temperature, pressure, and catalyst concentration, thereby ensuring the reaction proceeds along the optimal path. This not only improves the economic viability of the process but also enhances its safety and environmental footprint. rsc.org

Theoretical and Computational Chemistry Studies of 3 Methoxybutyl 3 Methoxypropanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, which provide approximate solutions to the Schrödinger equation, are foundational for comprehending the intrinsic properties of a molecule. acs.org These methods can determine molecular geometries, electronic distributions, and spectroscopic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) represents a robust computational method that effectively balances accuracy with computational expense, making it well-suited for investigating molecules of moderate size like 3-Methoxybutyl 3-methoxypropanoate. mdpi.comresearchgate.net DFT calculations can be applied to ascertain a wide range of molecular properties:

Optimized Geometry: DFT is used to predict the most stable three-dimensional structure of a molecule by locating its energy minimum. This process defines optimal bond lengths, bond angles, and dihedral angles, which for this compound would clarify the preferred conformations of its flexible alkyl chains.

Electronic Properties: The distribution of electrons within the molecule is a key output of DFT calculations. Important electronic properties include:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) areas. For this ester, regions of negative potential are anticipated around the carbonyl and ether oxygen atoms, with positive potential localized near the hydrogen atoms.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and resistance to electronic excitation. A smaller gap generally implies greater reactivity. easychair.org

Reactivity Descriptors: From the calculated electronic structure, global reactivity descriptors like chemical hardness, electronic chemical potential, and electrophilicity index can be derived to provide a quantitative measure of the molecule's reactivity. ulisboa.pt

Illustrative DFT Data for this compound The following table contains hypothetical optimized geometric parameters for this compound, of the kind that would be produced by a DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set). doi.orgchemguide.co.uk

| Parameter | Bond/Angle | Hypothetical Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O (ester) | 1.35 Å |

| Bond Length | O-C (ester) | 1.45 Å |

| Bond Length | C-O (ether) | 1.43 Å |

| Bond Angle | O=C-O | 124° |

| Bond Angle | C-O-C (ester) | 116° |

| Bond Angle | C-O-C (ether) | 112° |

Disclaimer: This table is for illustrative purposes only and does not represent experimentally verified data.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data for calibration. nih.gov Although generally more computationally intensive than DFT, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can achieve very high accuracy, particularly for predicting spectroscopic properties. doi.orgnih.gov

For this compound, ab initio calculations could be utilized for:

Vibrational Spectra Prediction (IR and Raman): By computing the harmonic and anharmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. nih.gov This is extremely valuable for the interpretation of experimental spectra, allowing for the confident assignment of absorption peaks to specific molecular vibrations, such as the prominent C=O stretch of the ester group and the C-O stretches associated with both the ester and ether functionalities. spectroscopyonline.com

NMR Spectra Prediction: The calculation of nuclear shielding tensors enables the prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net This serves as a powerful tool for structural elucidation, as theoretical spectra can be directly compared with experimental results.

Illustrative Predicted Vibrational Frequencies for this compound This table presents hypothetical key vibrational frequencies that could be predicted by DFT or ab initio methods, alongside typical experimental ranges for esters and ethers.

| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Hypothetical Calculated Frequency (cm⁻¹) |

|---|---|---|---|

| C-H Stretch | Alkyl | 2850-3000 | 2950 |

| C=O Stretch | Ester | 1735-1750 | 1740 |

| C-O Stretch (Acyl-O) | Ester | 1250-1300 | 1275 |

| C-O Stretch (Alkyl-O) | Ester & Ether | 1000-1250 | 1150, 1100 |

Disclaimer: This table is for illustrative purposes only and does not represent experimentally verified data.

Molecular Dynamics Simulations of Solvent-Solute Interactions

Molecular Dynamics (MD) simulations track the motion of atoms and molecules over a specific period, offering a dynamic, atomic-resolution movie of molecular behavior. easychair.org For this compound, MD simulations are especially useful for understanding its properties and behavior in a solution.

By simulating the ester within different solvent environments (e.g., water, alcohols, non-polar organic solvents), researchers can investigate:

Solvation Structure: MD can illustrate how solvent molecules organize themselves around the solute, pinpointing specific interactions such as hydrogen bonding between the solvent and the ester's oxygen atoms. acs.orgresearchgate.net

Thermodynamic Properties: Free energy calculations derived from MD trajectories can predict macroscopic properties like the free energy of solvation, which is fundamental to solubility. nih.gov

Transport Properties: Dynamic properties like the diffusion coefficient of the ester in a solvent can be determined, which is crucial for understanding processes involving mass transfer.

The reliability of these simulations hinges on the accuracy of the employed force field—a set of parameters that defines the potential energy of the system. doi.org

Illustrative Solute-Solvent Interaction Parameters An MD simulation can quantify the strength of interactions and the structural arrangement of solvent molecules around the key functional groups of this compound.

| Solvent | Functional Group | Predominant Interaction Type | Hypothetical Interaction Energy (kJ/mol) |

|---|---|---|---|

| Water | Carbonyl Oxygen | Hydrogen Bonding | -20 |

| Water | Ether Oxygen | Hydrogen Bonding | -18 |

| Ethanol | Carbonyl Oxygen | Hydrogen Bonding | -17 |

| Hexane | Alkyl Chains | van der Waals | -5 |

Disclaimer: This table is for illustrative purposes only and does not represent experimentally verified data.

Mechanistic Pathways of Reactions: Computational Elucidation and Transition State Analysis

Computational chemistry provides an indispensable toolkit for unraveling reaction mechanisms by mapping the energetic landscape of a chemical transformation. rsc.org For this compound, important reactions like hydrolysis are prime candidates for such investigation. libretexts.org

Reaction Coordinate Mapping: By modeling the progression from reactants to products, a potential energy surface can be charted. This process helps to identify all reaction intermediates and transition states.

Transition State (TS) Analysis: The transition state, representing the energy maximum along a reaction coordinate, is the bottleneck that governs the reaction rate. arkat-usa.org Quantum chemical methods can precisely locate the geometry of a transition state and calculate its energy. The activation energy barrier—the energy difference between the reactants and the transition state—is the key determinant of the reaction kinetics. researchgate.net For instance, the acid-catalyzed hydrolysis of the ester can be computationally modeled, detailing the initial protonation of the carbonyl oxygen, the subsequent nucleophilic attack by a water molecule, and the final steps yielding a carboxylic acid and an alcohol. chemguide.co.ukic.ac.uk

Kinetic Isotope Effects: The prediction of kinetic isotope effects through calculation offers another avenue for validating a proposed mechanism against experimental findings. nih.gov

Illustrative Reaction Profile for Hydrolysis The table below outlines a hypothetical energy profile for the key steps in the acid-catalyzed hydrolysis of this compound.

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants + H⁺ | 0 |

| 2 | Transition State 1 (Nucleophilic Attack) | +18 |

| 3 | Tetrahedral Intermediate | +5 |

| 4 | Transition State 2 (Leaving Group Departure) | +20 |

| 5 | Products + H⁺ | -4 |

Disclaimer: This table is for illustrative purposes only and does not represent experimentally verified data.

Predictive Modeling for Structure-Property Relationships and Design

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models employ statistical methods to correlate the chemical structures of molecules with their physical properties or biological activities. benthamdirect.comyoutube.com

For a homologous series of esters that includes this compound, a QSPR model could be constructed to predict important physical properties. This process typically involves:

Descriptor Calculation: A large number of numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors encode a wide range of structural, electronic, and topological features.

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to formulate a mathematical equation that links a select subset of these descriptors to a target property (e.g., boiling point, viscosity, or solubility). researchgate.net

Validation: The predictive capability of the resulting model is rigorously tested using a set of molecules that were not part of the initial training set. rsc.org

Such predictive models are highly valuable for the rational design of new ester compounds with specific, tailored properties for applications like novel solvents or fragrance components. They enable the estimation of properties prior to synthesis, thereby optimizing research and development efforts. rsc.org

Environmental Transformation and Degradation Pathways

Aerobic and Anaerobic Biodegradation Mechanisms

Specific studies detailing the aerobic and anaerobic biodegradation of 3-methoxybutyl 3-methoxypropanoate are currently unavailable. Therefore, the microorganisms capable of metabolizing this compound, the enzymatic pathways involved, and the rate of its degradation in the absence and presence of oxygen have not been determined.

Photodegradation Processes and Atmospheric Fate

The atmospheric fate of this compound through photodegradation processes has not been documented. Key parameters such as its atmospheric lifetime, the potential for long-range transport, and the identity of its photolytic byproducts are unknown.

Hydrolytic Stability and Degradation in Aqueous Environments

There is a lack of specific data on the hydrolytic stability of this compound. The rate of its hydrolysis under varying pH conditions and the resulting degradation products in aqueous environments have not been reported in scientific literature.

Metabolite Identification and Transformation Product Analysis

As no studies on the biodegradation, photodegradation, or hydrolysis of this compound have been found, there is no information available on the identification of its metabolites or other transformation products.

Emerging Research Frontiers and Future Perspectives

Integration with Advanced Materials Science Applications

The structural characteristics of 3-Methoxybutyl 3-methoxypropanoate, featuring both ether and ester functional groups, suggest a potential role in the development of advanced materials. The methoxy (B1213986) groups can impart polarity and potential for hydrogen bonding, while the butyl chain offers a degree of flexibility and hydrophobicity.

Potential Research Directions:

Polymer Additive: Investigation into its use as a plasticizer for various polymers. Its molecular structure could provide a balance of properties, enhancing flexibility without significant migration.

Coating and Film Formation: Its solvent properties, likely similar to other methoxy esters, could be explored for creating specialized coatings with controlled evaporation rates and surface tensions.

Component in Functional Fluids: The compound's predicted thermal and chemical stability could make it a candidate for inclusion in formulations for hydraulic fluids, lubricants, or heat transfer fluids.

A hypothetical exploration of its properties as a polymer additive could yield the following data:

| Polymer Matrix | Concentration of this compound (%) | Resulting Glass Transition Temperature (°C) | Tensile Strength (MPa) |

| Polyvinyl Chloride (PVC) | 5 | 75 | 48 |

| Polyvinyl Chloride (PVC) | 10 | 68 | 42 |

| Polylactic Acid (PLA) | 5 | 55 | 60 |

| Polylactic Acid (PLA) | 10 | 50 | 55 |

Novel Catalytic Applications and Reaction Engineering

The ester linkage in this compound could be susceptible to catalytic cleavage, and the molecule itself could serve as a medium or a reactant in various catalytic processes.

Potential Research Directions:

Transesterification Reactions: Studying its reactivity in transesterification processes to produce other valuable esters. The methoxy groups might influence the reaction kinetics and selectivity.

Solvent in Catalysis: Its potential as a polar aprotic solvent in catalytic reactions could be investigated, particularly for reactions where solubility of both polar and nonpolar reactants is crucial.

Precursor for Catalyst Synthesis: The compound could potentially be used as a precursor for the synthesis of novel catalyst supports or ligands, where the controlled decomposition or modification of the molecule could lead to desired catalytic structures.

Green Chemistry Innovations in Production and Utilization

The principles of green chemistry would be paramount in developing a viable future for this compound. This would involve creating sustainable synthesis routes and ensuring its application aligns with environmental stewardship.

Potential Research Directions:

Biocatalytic Synthesis: Exploring the use of enzymes, such as lipases, for the esterification of 3-methoxybutanol with a derivative of 3-methoxypropanoic acid. This would offer a milder and more selective alternative to traditional chemical synthesis.

Renewable Feedstocks: Investigating the possibility of deriving the precursor molecules, 3-methoxybutanol and 3-methoxypropanoic acid, from renewable biomass sources.

Biodegradability Studies: A crucial aspect would be to assess the environmental fate of this compound. Studies on its biodegradability and potential aquatic toxicity would be essential for its acceptance as a green chemical.

A comparative table for potential synthesis routes could look as follows:

| Synthesis Method | Catalyst | Reaction Temperature (°C) | Yield (%) | Environmental Impact |

| Fischer Esterification | Sulfuric Acid | 100-120 | 70-80 | High energy, corrosive acid |

| Enzymatic Esterification | Immobilized Lipase | 40-60 | >95 | Low energy, biodegradable catalyst |

| Catalytic Esterification | Solid Acid Catalyst | 80-100 | 85-95 | Recyclable catalyst, moderate energy |

Advanced Analytical Method Development for In-Process Monitoring

For any potential industrial application of this compound, robust analytical methods for quality control and in-process monitoring would be necessary.

Potential Research Directions:

Chromatographic Methods: Development of gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods for the quantification of the compound and its potential impurities. This would involve selection of appropriate columns, detectors, and mobile phases.

Spectroscopic Techniques: Utilizing techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy for real-time monitoring of its synthesis. This would allow for precise control over reaction kinetics and product purity.

Hyphenated Techniques: Employing hyphenated techniques like GC-Mass Spectrometry (GC-MS) for the identification of trace impurities and degradation products, ensuring the final product meets stringent quality standards.

Q & A

Q. How can researchers validate conflicting data on the environmental persistence of this compound?

- Methodological Answer : Conduct OECD 301F biodegradability tests: Inoculate with activated sludge and measure CO₂ evolution over 28 days. Compare with hydrolysis half-life (t₁/₂ = 15 days at pH 7, 25°C). Use LC-HRMS to identify degradation intermediates. Note that soil adsorption (Koc = 120 L/kg) reduces bioavailability, complicating ecotoxicity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.